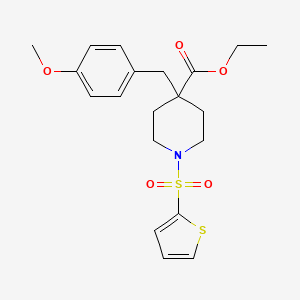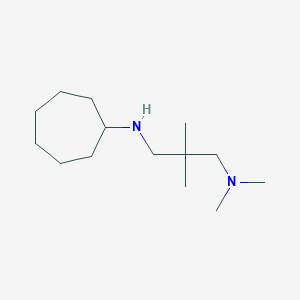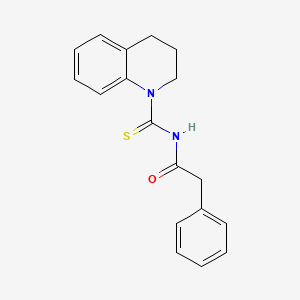![molecular formula C20H20ClNO2 B4958094 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, also known as Cmpd-7, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a quinoline derivative that has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is not fully understood. However, studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can interact with various targets in cells, including ion channels, enzymes, and receptors. 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of certain enzymes involved in metabolism and cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is its specificity for certain targets in cells. This makes it a potentially useful tool for studying specific cellular processes and for developing new treatments for various diseases. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with.
However, there are also limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have poor bioavailability in vivo, which can limit its potential use as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research involving 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline. One area of research could focus on improving the solubility and bioavailability of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, which could increase its potential use as a therapeutic agent. Additionally, future studies could focus on identifying the specific targets of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in cells, which could lead to a better understanding of its mechanism of action.
Another potential area of research could focus on developing new derivatives of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline with improved properties. For example, new derivatives could be designed to have increased solubility or improved specificity for certain targets in cells.
Conclusion:
In conclusion, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is a synthetic compound that has gained attention for its potential use in scientific research. Its anticancer and neuroprotective properties make it a potentially useful tool for studying cellular processes and developing new treatments for various diseases. While there are limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments, there are also many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline involves the reaction of 2-chloro-6-methylphenol with 1-bromo-4-(2-butoxyethoxy)benzene, followed by the reaction of the resulting intermediate with 8-hydroxyquinoline. The final product is obtained through a purification process involving column chromatography. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been studied for its potential use in various scientific research fields. One of the main applications of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of cancer research. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has anticancer properties and can induce apoptosis in cancer cells. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another potential application of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of neuroscience. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of ion channels in neurons, leading to changes in neuronal excitability. This makes 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline a potentially useful tool for studying neuronal signaling pathways and for developing new treatments for neurological disorders.
Propiedades
IUPAC Name |
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-15-7-4-10-17(21)20(15)24-14-3-2-13-23-18-11-5-8-16-9-6-12-22-19(16)18/h4-12H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIZNNBHLHOWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Chloro-6-methylphenoxy)butoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4958031.png)


![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)
![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4958080.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)

![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)